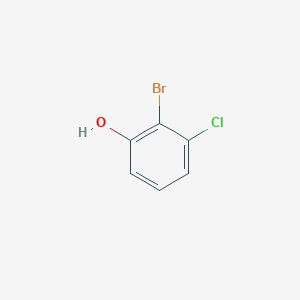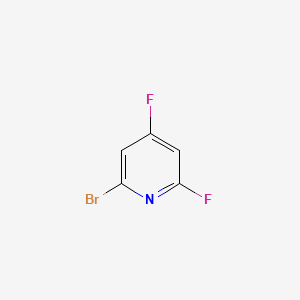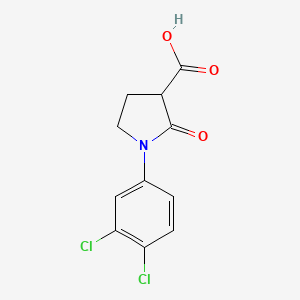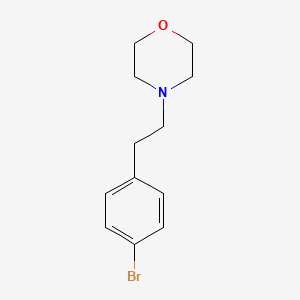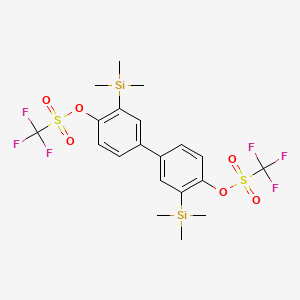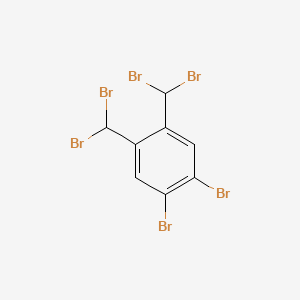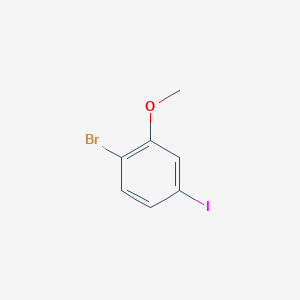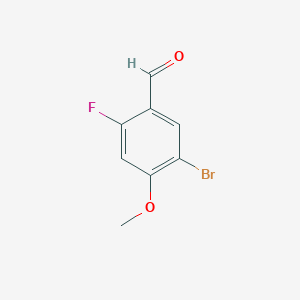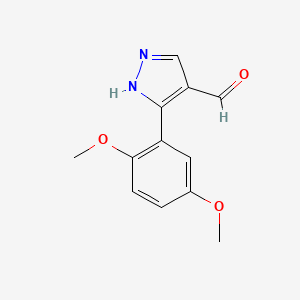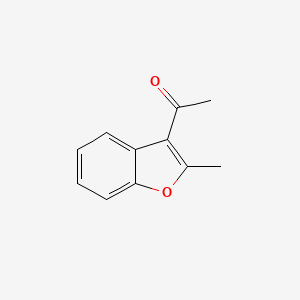
Ethanone, 1-(2-methyl-3-benzofuranyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(2-methyl-3-benzofuranyl)-, is a type of heterocyclic organic compound. It is a colorless solid with a melting point of 93-95 °C. It is an important intermediate in the synthesis of various compounds, including drugs, dyes, and fragrances. It is also used in the production of polymers and other materials. Ethanone is a versatile compound that has been used in many scientific research applications.
Applications De Recherche Scientifique
Anti-Tumor Activity
Benzofuran compounds, including 1-(2-Methylbenzofuran-3-yl)ethanone, have shown strong anti-tumor activities . For instance, benzofuran substituted chalcone compounds are important directions in anticancer drug research .
Antibacterial Activity
Benzofuran derivatives have been found to exhibit antibacterial activities . One of the synthesized derivatives showed moderate activity towards Gram-positive strains in antimicrobial studies .
Anti-Oxidative Activity
These compounds have demonstrated anti-oxidative activities, which can be beneficial in various health conditions related to oxidative stress .
Anti-Viral Activity
Benzofuran compounds have shown anti-viral activities. For example, a recently discovered macrocyclic benzofuran compound has anti-hepatitis C virus activity .
Cytotoxic Activity
Some derivatives of 1-(2-Methylbenzofuran-3-yl)ethanone have shown cytotoxic activity in various cancer cell lines . This suggests their potential use in cancer treatment.
Pro-Oxidative Effects
Certain derivatives of this compound have pro-oxidative effects and increase reactive oxygen species in cancer cells . This property can be exploited for targeted cancer therapies.
Proapoptotic Properties
Some derivatives of 1-(2-Methylbenzofuran-3-yl)ethanone have shown proapoptotic properties, inducing apoptosis in cancer cells . This is another mechanism through which these compounds can be used in cancer treatment.
8. Inhibition of Proinflammatory Interleukin 6 (IL-6) Certain derivatives of this compound inhibit the release of proinflammatory interleukin 6 (IL-6) in cancer cells . This property can be beneficial in conditions where IL-6 plays a role in disease progression.
Mécanisme D'action
Target of Action
Benzofuran derivatives have been shown to interact with a variety of biological targets, including the epidermal growth factor receptor (egfr), a member of the tyrosine kinase family . EGFR plays a crucial role in cell proliferation and survival, making it a common target for anticancer drugs.
Mode of Action
Benzofuran derivatives have been reported to exhibit a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that benzofuran derivatives may interact with their targets in a way that inhibits cell growth or viral replication, although the specific mechanisms remain to be elucidated.
Biochemical Pathways
Given the reported biological activities of benzofuran derivatives, it is likely that these compounds affect pathways related to cell growth and survival, as well as immune response .
Result of Action
Benzofuran derivatives have been reported to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , suggesting that these compounds may induce cell death, inhibit cell growth, or interfere with viral replication.
Propriétés
IUPAC Name |
1-(2-methyl-1-benzofuran-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7(12)11-8(2)13-10-6-4-3-5-9(10)11/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBHRWJPACMELG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480788 |
Source


|
| Record name | Ethanone, 1-(2-methyl-3-benzofuranyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(2-methyl-3-benzofuranyl)- | |
CAS RN |
40484-98-8 |
Source


|
| Record name | Ethanone, 1-(2-methyl-3-benzofuranyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

